Cas no 103733-49-9 (Quinapril diketopiperazine)

Quinapril diketopiperazine 化学的及び物理的性質
名前と識別子
-
- Quinapril diketopiperazine
- Quinapril Related Compound A
- QUINAPRIL RELATED COMPOUND A (50 MG) (ETHYL[3S-[2(R*),3A,11A BETA]]-1,3,4,6,11,11A-HEXAHYDRO-3-METHYL-1,4-DIOXO-ALPHA-(2-PHENY-LETHYL)-2H-PYRAZINO[1,2-B]ISOQUINOLINE-2-ACETATE)
- Quinapril Diketopipe
- ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate
- (αS,3S,11aS)-1,3,4,6,11,11a-Hexahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)-2H-pyrazino[1,2-b]isoquinoline-2-acetic acid ethyl ester
- (alphaS,3S,11aS)-1,3,4,6,11,11a-Hexahydro-3-methyl-1,4-dioxo-alpha-(2-phenylethyl)-2H-pyrazino[1,2-b]isoquinoline-2-acetic acid ethyl ester
- PD 109488
- Quinapril USP RC A
- Quinapril EP Impurity D
- (aS,3S,11aS)-1,3,4,6,11,11a-Hexahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)-2H-pyrazino[1,2-β]isoquinoline-2-acetic Acid
- (aS,3S,11aS)-1,3,4,6,11,11a-Hexahydro-3-methyl-1,4-dioxo-a-(2-phenylethyl)-2H-pyrazino[1,2-b]isoquinoline-2-acetic Acid
- (αS,3S,11aS)-1,3,4,6,11,11a-Hexahydro-3-Methyl-1,4-dioxo-α-(2-phenylethyl)-2H-pyrazino[1,2-b]isoquinoline-2-acetic Acid
- Ethyl [3S-[2(R*),3a,11a beta]]-1,3,4,6,11,11a-hexahydro-3-methyl-1,4-dioxo-alpha-(2-phenylethyl)-2H-pyrazino[1,2-b]isoquinoline-2-acetate
- UNII-482564RI35
- Q27259095
- HY-114547
- PD-109488
- Ethyl (2S)-2-[(3S,11aS)-3-Methyl-1,4-dioxo-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate
- (alphaS,3S,11aS)-1,3,4,6,11,11a-Hexahydro-3-methyl-1,4-dioxo-alpha-(2-phenylethyl)-2H-pyrazino[1,2-b]isoquinoline-2-acetic Acid
- 2H-PYRAZINO(1,2-B)ISOQUINOLINE-2-ACETIC ACID, 1,3,4,6,11,11A-HEXAHYDRO-3-METHYL-1,4-DIOXO-.ALPHA.-(2-PHENYLETHYL)-, ETHYL ESTER, (.ALPHA.S,3S,11AS)-
- ETHYL (2S)-2-((3S,11AS)-3-METHYL-1,4-DIOXO-1,3,4,6,11,11AHEXAHYDRO-2H-PYRAZINO(1,2-B)ISOQUINOLIN-2-YL)-4-PHENYLBUTANOATE
- 103733-49-9
- PD109488
- ETHYL(3S-(2(R*),3A,11A BETA))-1,3,4,6,11,11A-HEXAHYDRO-3-METHYL-1,4-DIOXO-ALPHA-(2-PHENYLETHYL)-2H-PYRAZINO(1,2-B)ISOQUINOLINE-2-ACETATE
- (-)-PD-109488
- 482564RI35
- AKOS027324520
- DTXSID20146035
- QUINAPRIL HYDROCHLORIDE IMPURITY D [EP IMPURITY]
- CS-0063396
- J-001028
- 2H-Pyrazino(1,2-b)isoquinoline-2-acetic acid, 1,3,4,6,11,11a-hexahydro-3-methyl-1,4-dioxo-alpha-(2-phenylethyl)-, ethyl ester, (3S-(2(R*),3alpha-11abeta))-
- (S)-Ethyl 2-((3S,11aS)-3-methyl-1,4-dioxo-3,4,11,11a-tetrahydro-1H-pyrazino[1,2-b]isoquinolin-2(6H)-yl)-4-phenylbutanoate
- DB-254638
- QUINAPRIL HYDROCHLORIDE IMPURITY D (EP IMPURITY)
- 2H-PYRAZINO(1,2-B)ISOQUINOLINE-2-ACETIC ACID, 1,3,4,6,11,11A-HEXAHYDRO-3-METHYL-1,4-DIOXO-ALPHA-(2-PHENYLETHYL)-, ETHYL ESTER, (ALPHAS,3S,11AS)-
- DTXCID5068526
-
- インチ: InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3/t17-,21-,22-/m0/s1
- InChIKey: NDDYKENLGBOEPD-HSQYWUDLSA-N
- ほほえんだ: CCOC([C@@H](N1[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C1=O)CCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 420.20500
- どういたいしつりょう: 420.20490738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 674
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 66.9Ų
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (6.3E-3 g/L) (25 ºC),
- PSA: 66.92000
- LogP: 2.61090
Quinapril diketopiperazine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
Quinapril diketopiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | Q670005-10mg |
Quinapril Diketopiperazine |
103733-49-9 | 10mg |
$ 1309.00 | 2023-04-15 | ||
A2B Chem LLC | AD80090-5mg |
Quinapril Diketopiperazine |
103733-49-9 | 5mg |
$2550.00 | 2024-04-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208192-1mg |
Quinapril Diketopiperazine, |
103733-49-9 | 1mg |
¥2482.00 | 2023-09-05 | ||
TRC | Q670005-1mg |
Quinapril Diketopiperazine |
103733-49-9 | 1mg |
$ 167.00 | 2023-04-15 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1593412-50MG |
Quinapril Related Compound A |
103733-49-9 | 50mg |
¥10902.39 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208192-1 mg |
Quinapril Diketopiperazine, |
103733-49-9 | 1mg |
¥2,482.00 | 2023-07-10 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1593412-50MG |
103733-49-9 | 50MG |
¥15211.09 | 2023-01-05 | |||
Chemenu | CM144182-100mg |
ethyl (S)-2-((3S,11aS)-3-methyl-1,4-dioxo-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinolin-2-yl)-4-phenylbutanoate |
103733-49-9 | 95% | 100mg |
$2302 | 2023-11-26 | |
A2B Chem LLC | AD80090-1mg |
Quinapril Diketopiperazine |
103733-49-9 | 1mg |
$1144.00 | 2024-04-20 |
Quinapril diketopiperazine 関連文献
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Quinapril diketopiperazineに関する追加情報
Quinapril Diketopiperazine: A Novel Compound with Potential Therapeutic Applications
Quinapril diketopiperazine (CAS No. 103733-49-9) is a derivative of the well-known antihypertensive drug quinapril. This compound has garnered significant attention in recent years due to its unique structural features and potential therapeutic applications. In this article, we will delve into the chemical properties, pharmacological effects, and recent research findings related to quinapril diketopiperazine.
Chemical Structure and Synthesis: Quinapril diketopiperazine is characterized by its diketopiperazine moiety, which is a cyclic dipeptide structure. This structural feature imparts unique chemical and biological properties to the compound. The synthesis of quinapril diketopiperazine typically involves the cyclization of quinapril with a suitable amino acid or peptide, followed by further functionalization to achieve the desired chemical structure. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research and development.
Pharmacological Properties: The pharmacological profile of quinapril diketopiperazine is of particular interest due to its potential as an angiotensin-converting enzyme (ACE) inhibitor. ACE inhibitors are widely used in the treatment of hypertension and heart failure due to their ability to reduce blood pressure and improve cardiovascular outcomes. Studies have shown that quinapril diketopiperazine exhibits potent ACE inhibitory activity, comparable to that of its parent compound, quinapril. However, the diketopiperazine moiety may enhance the bioavailability and metabolic stability of the compound, potentially leading to improved therapeutic efficacy.
In Vitro and In Vivo Studies: Extensive in vitro and in vivo studies have been conducted to evaluate the biological effects of quinapril diketopiperazine. In cell culture experiments, this compound has been shown to effectively inhibit ACE activity in various cell lines, including vascular smooth muscle cells and cardiomyocytes. Additionally, animal studies have demonstrated that quinapril diketopiperazine can significantly lower blood pressure in hypertensive models without causing adverse side effects. These findings suggest that quinapril diketopiperazine may be a promising candidate for the development of novel antihypertensive agents.
Clinical Potential and Future Directions: The clinical potential of quinapril diketopiperazine is currently being explored through preclinical and early-stage clinical trials. Preliminary results from these trials have been encouraging, with the compound showing good safety profiles and promising therapeutic effects. Researchers are particularly interested in evaluating the long-term efficacy and safety of quinapril diketopiperazine in patients with hypertension and related cardiovascular conditions. Future studies will focus on optimizing dosing regimens, assessing drug interactions, and exploring potential applications in other therapeutic areas.
Mechanisms of Action: The mechanisms underlying the therapeutic effects of quinapril diketopiperazine are multifaceted. In addition to its ACE inhibitory activity, this compound may also exert additional beneficial effects on cardiovascular health through other mechanisms. For example, recent research has suggested that quinapril diketopiperazine may have anti-inflammatory properties, which could contribute to its overall cardioprotective effects. Furthermore, studies have indicated that this compound may modulate oxidative stress pathways, further enhancing its potential as a therapeutic agent.
Safety and Toxicology: Safety is a critical consideration in the development of any new pharmaceutical agent. Preclinical toxicology studies have shown that quinapril diketopiperazine(CAS No. 103733-49-9)) has a favorable safety profile at therapeutic doses. No significant toxicity or adverse effects were observed in animal models at doses several times higher than those required for therapeutic efficacy. These findings support the continued development of this compound for clinical use.
In conclusion, Quinapril diketopiperazine (CAS No. 103733-49-9) represents a promising novel compound with significant potential in the treatment of hypertension and related cardiovascular conditions. Its unique chemical structure and enhanced pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and clinical efficacy, it is anticipated that this compound will play an important role in advancing therapeutic options for patients with cardiovascular diseases.
103733-49-9 (Quinapril diketopiperazine) 関連製品
- 85441-61-8(Quinapril)
- 1260783-82-1(Methyl 2-bromo-3-hydroxybenzoate)
- 894026-31-4(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide)
- 2138062-06-1(3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol)
- 5955-74-8(3-methylbenzoyl cyanide)
- 565-48-0(cis-p-Menthan-1,8-diol)
- 303144-91-4(N-Allyl-3-(trifluoromethyl)benzenecarboxamide)
- 2680833-95-6(4-N-(4-iodophenyl)acetamidobutanoic acid)
- 569658-97-5(1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-i midazol-3-ium tetrafluoroborate)
- 69094-18-4(2,2-Dibromo-2-nitroethanol)



